1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione
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Overview
Description
1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a tetrahydroquinoline core
Mechanism of Action
Target of Action
Many compounds with a furan ring have been found to exhibit various biological activities, including anticancer , antibacterial , and antifungal effects . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would also depend on the specific structure of the compound. For instance, some furan derivatives have been found to inhibit key enzymes in certain biochemical pathways .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. For example, some furan derivatives have been found to inhibit the synthesis of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione typically involves multiple steps, starting with the construction of the tetrahydroquinoline core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of effective coupling reagents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes or receptors.
Medicine: In medicine, 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione may be explored for its therapeutic properties, such as anticancer or anti-inflammatory activities.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
1-(Furan-2-ylmethyl)-1H-pyrrole
This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c23-20-13-19(15-7-2-1-3-8-15)21(14-16-9-6-12-22-16)18-11-5-4-10-17(18)20/h1-3,6-9,12-13H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCZMENTUWJGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)C=C(N2CC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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